2-(2-bromophenoxy)-N-phenylpropanamide
Description
2-(2-Bromophenoxy)-N-phenylpropanamide is a brominated aromatic amide with the molecular formula C₁₅H₁₄BrNO₂. Its structure features a propanamide backbone substituted with a 2-bromophenoxy group at the second carbon and an N-phenyl group (Figure 1). This compound is primarily studied for its reactivity and biological interactions, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11(19-14-10-6-5-9-13(14)16)15(18)17-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJCPWWHBNGUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-phenylpropanamide typically involves the reaction of 2-bromophenol with phenylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2-(2-bromophenoxy)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-phenylpropanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents , which differentiates it from analogs. Below is a detailed comparison with key structural and functional analogs:
Data Table: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity/Applications | References |
|---|---|---|---|---|
| 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide | Bromine at C2, fluoro-methylphenyl group on N | Fluorine and methyl instead of phenoxy group | Synthetic intermediate; GPCR modulation potential | |
| 2-(4-Bromophenyl)propanamide | Bromophenyl group at C2, no phenoxy substitution | Lack of phenoxy group; simpler substitution pattern | GPCR interaction; potential neurotherapeutic applications | |
| N-Benzyl-2-bromopropanamide | Benzyl group on N, bromine at C2 | Benzyl vs. phenyl substitution; no phenoxy group | Enhanced reactivity in Suzuki coupling; antimicrobial | |
| N-[4-(Bromophenyl)]propanamide | Bromophenyl on N, propanamide backbone | N-substituted bromophenyl vs. phenoxy-phenyl | Antimicrobial, anti-inflammatory | |
| N-(4-Bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide | Bromo-fluoro-phenyl and sulfonamido groups | Additional sulfonamido and fluorine substituents | Enzyme inhibition (e.g., carbonic anhydrase) | |
| N-Benzyl-N-ethyl-2-phenoxypropanamide | Benzyl-ethyl substitution on N, phenoxy group | Ethyl vs. phenyl on N; dual N-substituents | Variable receptor modulation |
Key Structural and Functional Insights
Bromine Substitution
- The 2-bromophenoxy group in the target compound enhances electrophilic reactivity compared to analogs with bromine on the phenyl ring (e.g., 2-(4-Bromophenyl)propanamide ). This facilitates nucleophilic aromatic substitution, critical in synthesizing complex derivatives.
- In contrast, N-Benzyl-2-bromopropanamide prioritizes bromine’s role in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its position on the propanamide chain .
Phenoxy vs. Phenyl Substitutions
- The phenoxy group in the target compound introduces hydrogen-bonding capacity via its oxygen atom, absent in analogs like N-[4-(Bromophenyl)]propanamide . This feature improves solubility and target binding in aqueous environments.
Unique Advantages of 2-(2-Bromophenoxy)-N-phenylpropanamide
- Dual Functional Groups: The coexistence of bromophenoxy and N-phenyl groups enables multimodal interactions (e.g., halogen bonding via bromine, π-π stacking via phenyl rings), making it versatile in drug design .
- Synthetic Flexibility: The bromine atom allows further derivatization (e.g., coupling reactions), while the phenoxy group can be modified to tune pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
